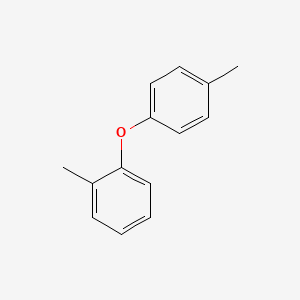

Ether, o-tolyl p-tolyl

Description

Significance of the Diaryl Ether Structural Motif in Synthetic Chemistry and Allied Fields

The diaryl ether framework is a privileged scaffold, frequently encountered in biologically active molecules. researchgate.netacs.org Its presence is integral to the therapeutic properties of numerous pharmaceuticals, including antibiotics like vancomycin (B549263) and teicoplanin, as well as compounds with anticancer, anti-inflammatory, antiviral, and antibacterial activities. nih.govcalstate.eduresearchgate.netacs.orgbeilstein-journals.orgacs.org The unique physicochemical properties conferred by the diaryl ether linkage contribute to the biological efficacy of these molecules. researchgate.netacs.org

Beyond medicine, diaryl ethers are crucial intermediates in the synthesis of polymers, dyes, and agrochemicals such as herbicides, fungicides, and insecticides. nih.govresearchgate.netacs.orgorganic-chemistry.orgjsynthchem.com The robustness and specific geometry of the C-O-C bond contribute to the desirable electronic and mechanical properties of materials incorporating this motif. rsc.org

The classical method for synthesizing diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). nih.govcalstate.edursc.org However, this method often requires harsh reaction conditions. Modern advancements have led to the development of palladium-catalyzed Buchwald-Hartwig amination, which allows for milder reaction conditions. rsc.org Additionally, the use of nano-sized metal catalysts is gaining attention for its potential to facilitate rapid C-O bond formation under even milder, ligand-free conditions. nih.gov

Academic Interest in Unsymmetrical Diaryl Ethers, with a Focus on Examples such as o-Tolyl p-Tolyl Ether

While symmetrical diaryl ethers are of considerable interest, the synthesis and study of unsymmetrical diaryl ethers, where the two aryl groups are different, have garnered significant academic attention. This interest stems from the potential to fine-tune the electronic and steric properties of the molecule by varying the substituents on each aromatic ring, leading to a wider range of applications. The synthesis of unsymmetrical diaryl ethers presents a greater challenge, as it requires regioselective control to avoid the formation of unwanted symmetrical byproducts.

Recent research has focused on developing highly regioselective methods for the synthesis of unsymmetrical diaryl ethers. One such approach involves the reaction of unsymmetrical diaryliodonium tosylates with phenols in the presence of a base like potassium carbonate. organic-chemistry.orgthieme-connect.com This method has shown high efficiency and regioselectivity, providing good yields of the desired unsymmetrical diaryl ether. organic-chemistry.orgthieme-connect.com Other innovative methods include nickel-catalyzed cross-coupling reactions of polyfluoroarenes with arylboronic acids and oxygen, and palladium-catalyzed denitrated coupling reactions of nitroarenes with phenols. researchgate.netrsc.org

An illustrative example of an unsymmetrical diaryl ether is o-tolyl p-tolyl ether . This compound, with its distinct ortho- and para-tolyl substituents, serves as a model for studying the effects of substitution patterns on the properties and reactivity of diaryl ethers. The synthesis of such specific isomers is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

The exploration of novel synthetic routes to unsymmetrical diaryl ethers, including the use of ionic liquids as solvents and microwave-assisted reactions, continues to be an active area of research. researchgate.netresearchgate.net These efforts aim to develop more sustainable and efficient methods for preparing this important class of compounds, further expanding their utility in various scientific and technological fields.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(4-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVFWSONCRYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187630 | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3402-72-0 | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Diaryl Ethers, Including Unsymmetrical and Atropisomeric Variants

Transition Metal-Catalyzed Carbon-Oxygen Cross-Coupling Strategies

The formation of the C-O bond in diaryl ethers is effectively catalyzed by several transition metals. These strategies have evolved to offer milder conditions, broader substrate scopes, and improved efficiency compared to classical methods.

Palladium-Catalyzed Etherification Protocols

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, stands as a powerful tool for the synthesis of diaryl ethers, including unsymmetrical variants like o-tolyl p-tolyl ether. acs.org This methodology typically involves the reaction of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a base. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the phenol and subsequent C-O reductive elimination to furnish the diaryl ether and regenerate the active catalyst. acs.org

The success of these reactions is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the challenging C-O reductive elimination step. acs.org The scope of the reaction has been expanded to include electron-deficient aryl halides with minimal restrictions. organic-chemistry.org For instance, the coupling of various aryl boronic acids with arylsulfonyl chlorides using a simple PdCl₂ catalyst in an acetone-water system demonstrates the versatility of palladium in forming new aryl bonds under mild, ligand-free conditions. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Diaryl Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ organic-chemistry.orgorganic-chemistry.org | Catalyst Precursor |

| Ligand | Bulky Biarylphosphines (e.g., RockPhos), CyPF-tBu, N-Heterocyclic Carbenes (NHCs) organic-chemistry.orgresearchgate.net | Promotes Reductive Elimination |

| Base | K₂CO₃, NaH, NaOtBu organic-chemistry.org | Deprotonates Phenol |

| Reactants | Aryl Halides (Br, Cl), Aryl Triflates, Phenols | Coupling Partners |

| Solvent | Toluene, Dioxane, Acetone-Water organic-chemistry.orgresearchgate.net | Reaction Medium |

Copper-Catalyzed Diaryl Ether Formation

The copper-catalyzed synthesis of diaryl ethers, known as the Ullmann condensation, is a classical and economically attractive method. researchgate.net Traditionally, these reactions required harsh conditions, but significant advancements have been made by incorporating ligands that facilitate the process under milder temperatures. researchgate.netnih.gov The reaction couples an aryl halide with a phenol using a copper catalyst and a base. nih.gov

Modern protocols often employ ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or N,N'-bis(2-phenylphenyl) oxalamide (BPPO) which allow the reaction to proceed at lower temperatures (e.g., 90 °C) and with significantly lower catalyst loadings (as low as 0.2 mol %). organic-chemistry.orgacs.orgresearchgate.net The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. An anionic Cu(I) intermediate, formed by the coordination of the phenoxide to the copper center, is proposed to react with the aryl halide. nih.gov This method is compatible with a wide range of functional groups and can be used for the synthesis of both symmetrical and unsymmetrical diaryl ethers. nih.gov

Table 2: Key Components in Modern Copper-Catalyzed Etherification

| Component | Examples | Role |

|---|---|---|

| Copper Source | CuI, Cu(OTf)₂, CuFe₂O₄ researchgate.net | Catalyst |

| Ligand | N,N-dimethylglycine, BINAM, Oxalamides (BPPO, PPBO) researchgate.netacs.orgresearchgate.net | Accelerates Reaction, Lowers Temperature |

| Base | KOH, K₂CO₃, Cs₂CO₃ researchgate.netbohrium.com | Deprotonates Phenol |

| Reactants | Aryl Halides (I, Br), (Hetero)aryl Halides, Phenols | Coupling Partners |

| Solvent | DMF, MeCN, DMSO researchgate.netacs.orgresearchgate.net | Reaction Medium |

Nickel-Catalyzed Approaches to Aryl Ether Synthesis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-O cross-coupling reactions. researchgate.net These methods can effectively couple phenols with aryl halides. One approach involves the combination of photoredox and nickel catalysis, which allows the reaction to proceed under mild conditions. acs.org In this dual catalytic system, an organic photocatalyst absorbs light and engages in a single electron transfer process that facilitates the nickel-driven cross-coupling, involving Ni(0), Ni(II), and Ni(III) intermediates. acs.org

Other nickel-catalyzed systems utilize catalysts like NiCl₂(PPh₃)₂ with a weak base such as KHCO₃, demonstrating tolerance for various functional groups. researchgate.netresearchgate.net The mechanism for these reactions typically involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by reaction with the phenoxide and reductive elimination. researchgate.net Nickel catalysts have also been successfully used in the decarbonylative etherification of aromatic esters to form diaryl ethers. acs.org

Table 3: Conditions for Nickel-Catalyzed Diaryl Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Nickel Source | NiCl₂(PPh₃)₂, NiBr₂(dtbpy), Ni(COD)₂ researchgate.netacs.orgnih.gov | Catalyst |

| Ligand | PPh₃, dtbpy, (o-anisyl)₃P, 2,6-bis(N-pyrazolyl)pyridine (bpp) researchgate.netacs.orgnih.govprinceton.edu | Stabilizes Ni complex, Modulates Reactivity |

| Base | KHCO₃, Weak bases researchgate.net | Deprotonates Alcohol/Phenol |

| Reactants | Aryl Halides (Br, I), Aryl Esters, Phenols, Heterocyclic Alcohols acs.orgresearchgate.net | Coupling Partners |

| Photocatalyst | Organic Dyes (e.g., 4CzIPN) acs.org | Enables Photoredox Cycle |

| Solvent | Toluene, DMF researchgate.netnih.gov | Reaction Medium |

Cobalt-Catalyzed Photoreductive Desymmetrization in Chiral Diaryl Ether Synthesis

A highly innovative strategy for constructing complex, chiral diaryl ethers involves cobalt-catalyzed photoreductive desymmetrization. snnu.edu.cnacs.org This advanced methodology allows for the creation of molecules with both axial and central chirality in a single, highly selective transformation. researchgate.netacs.orgacs.org The process typically starts with a prochiral diaryl dialdehyde. snnu.edu.cnresearchgate.net

The reaction merges cobalt catalysis with photoredox catalysis. acs.orguniroma2.it A photocatalyst (e.g., 4CzIPN) absorbs light (typically from blue LEDs) and, in conjunction with a reducing agent like Hantzsch ester, facilitates a reductive coupling cycle. snnu.edu.cnresearchgate.net A chiral cobalt complex, formed in situ from a cobalt(II) source and a chiral diphosphine ligand like (S,S)-BDPP, controls the enantioselectivity of the coupling between one of the aldehyde groups and an alkyne. snnu.edu.cnacs.orgresearchgate.net This desymmetrization strategy yields axially and centrally dual chiral diaryl ethers with high diastereo- and enantioselectivity under mild conditions. snnu.edu.cnsnnu.edu.cn

Table 4: System for Cobalt-Catalyzed Asymmetric Diaryl Ether Synthesis

| Component | Example | Role |

|---|---|---|

| Cobalt Catalyst | CoI₂ snnu.edu.cnresearchgate.net | Primary Coupling Catalyst |

| Chiral Ligand | (S,S)-BDPP snnu.edu.cnresearchgate.net | Induces Enantioselectivity |

| Photocatalyst | 4CzIPN snnu.edu.cnresearchgate.net | Light-driven Reductant |

| Reducing Agent | Hantzsch ester (HE) snnu.edu.cnacs.org | Stoichiometric Reductant |

| Reactants | Prochiral Diaryl Dialdehydes, Alkynes | Building Blocks |

| Base | DIPEA acs.org | Additive |

| Irradiation | Blue LED snnu.edu.cnresearchgate.net | Energy Source for Photocatalyst |

Metal-Free Synthetic Protocols for Diaryl Ether Formation

To circumvent the cost and potential toxicity associated with transition metals, metal-free strategies for diaryl ether synthesis have gained significant attention. These methods offer more sustainable and environmentally benign alternatives.

Hypervalent Iodine Reagent-Mediated O-Arylation

Hypervalent iodine(III) reagents, particularly diaryliodonium salts, are powerful arylating agents that can form C-O bonds without the need for a transition metal catalyst. acs.orgresearchgate.net This approach relies on the unique properties of the hypervalent iodine center, which facilitates ligand exchange and reductive elimination. acs.org The reaction involves the nucleophilic attack of a phenol on the diaryliodonium salt, leading to the formation of the diaryl ether and the release of an iodoarene as a byproduct. researchgate.net

Table 5: Metal-Free O-Arylation using Hypervalent Iodine Reagents

| Component | Examples | Role |

|---|---|---|

| Reagent | Diaryliodonium Salts (e.g., Ar₂I⁺OTf⁻), Aryl(TMP)iodonium tosylates beilstein-journals.org | Aryl Group Donor |

| Nucleophile | Phenols, Naphthols beilstein-journals.orgrsc.org | Coupling Partner |

| Base | K₂CO₃, DBU, NaH beilstein-journals.orgrsc.org | Deprotonates Phenol |

| Solvent | Acetonitrile, Toluene, or Solvent-free (Mechanochemistry) beilstein-journals.orgrsc.org | Reaction Medium |

| Conditions | Room Temperature to 100 °C beilstein-journals.org | Thermal or Mechanical Energy |

Mechanistic Considerations of Nucleophilic Aromatic Substitution (SNAr) in Diaryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming diaryl ether linkages. The mechanism generally involves the attack of a nucleophile, such as a phenoxide, on an activated aryl halide or sulfonate. The aromatic ring must be substituted with at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group, to facilitate the reaction.

The reaction proceeds through a two-step addition-elimination mechanism.

Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. researchgate.net

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

In the synthesis of o-tolyl p-tolyl ether, this would involve the reaction of p-cresolate with an activated o-tolyl derivative or o-cresolate with an activated p-tolyl derivative. The efficiency of the reaction is highly dependent on the nature of the leaving group, the solvent, and the specific reaction conditions. Theoretical studies have highlighted the role of hydrogen bonding in activating both the electrophile and the nucleophile during the substitution process. researchgate.net

Dehydrogenative Coupling Methodologies via C-H Activation for Diaryl Ethers

Dehydrogenative coupling via C-H activation has emerged as a powerful, atom-economical strategy for the synthesis of diaryl ethers, avoiding the need for pre-functionalized starting materials. researchgate.netsioc-journal.cn This approach involves the direct coupling of a C-H bond of one aromatic ring with an O-H bond of a phenol. researchgate.net These reactions are often catalyzed by transition metals such as palladium, copper, or iron. rsc.org

The general mechanism involves:

C-H Activation: The metal catalyst activates a C-H bond on one of the aryl partners.

Oxidative Addition/Reductive Elimination or Radical Pathway: The mechanism can vary. It may involve oxidative addition of the phenol O-H bond to the metal center followed by reductive elimination to form the C-O bond and regenerate the catalyst. Alternatively, some transformations proceed through radical intermediates.

Recent advancements have also explored electrochemical methods for the cross-dehydrogenative coupling of phenols and other aromatic compounds, offering a metal- and oxidant-free alternative. researchgate.netkuleuven.be These methods provide high regioselectivity and can be performed at room temperature. researchgate.net

Enantioselective Synthesis of Axially Chiral Diaryl Ethers

The synthesis of axially chiral diaryl ethers, which possess restricted rotation around the C-O bond, presents a significant challenge due to their flexible conformations. nih.gov Several advanced catalytic methodologies have been developed to address this.

Chiral phosphoric acids (CPAs) have proven to be effective organocatalysts for the enantioselective synthesis of axially chiral diaryl ethers. researchgate.netsnnu.edu.cn One strategy involves the desymmetrization of prochiral substrates. For instance, the desymmetrization of prochiral diamines bearing a C-O axis through acylation with achiral azlactones, catalyzed by a CPA, can produce axially chiral diaryl ethers in high yields and excellent enantioselectivities. snnu.edu.cn Another approach utilizes the dynamic kinetic resolution of dicarbaldehydes with anilines via asymmetric hydrogen transfer catalyzed by a CPA. snnu.edu.cnresearchgate.net

Table 1: Chiral Phosphoric Acid-Catalyzed Desymmetrization

| Reaction Type | Catalyst | Substrates | Outcome |

|---|---|---|---|

| Desymmetric Acylation | Chiral Phosphoric Acid | Prochiral diamines, achiral azlactones | High yields (up to 98%) and enantioselectivities (up to >99.5:0.5 er) snnu.edu.cn |

| Reductive Amination | Chiral Phosphoric Acid | Dicarbaldehydes, anilines | Good yields and high enantioselectivities nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the atroposelective synthesis of axially chiral diaryl ethers. hznu.edu.cnrsc.orgrsc.orgnih.gov A common strategy is the desymmetrization of prochiral dialdehydes via atroposelective esterification. rsc.orgrsc.orgnih.gov This method often proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.orgrsc.org Mechanistic studies suggest that these reactions can involve a matched kinetic resolution process that enhances the enantioselectivity by removing the minor enantiomer through over-functionalization. rsc.org

Table 2: NHC-Catalyzed Atroposelective Esterification

| Catalyst | Substrate Type | Key Feature | Result |

|---|---|---|---|

| Chiral NHC | Prochiral dialdehydes | Atroposelective esterification/desymmetrization | Enantioenriched axially chiral diaryl ethers rsc.orgrsc.org |

A novel and efficient protocol for the catalytic enantioselective synthesis of axially chiral diaryl ethers utilizes an organocatalyzed asymmetric Povarov reaction. nih.govresearchgate.net This method enables the desymmetrization of new types of prochiral diaryl ether substrates, leading to structurally diverse quinoline-based diaryl ether atropisomers. nih.govresearchgate.net The reaction is typically followed by aromatization to yield the final products in good yields and with high enantioselectivities. nih.gov A significant finding from this research is that diaryl ether atropisomers can maintain stable configurations even without bulky tert-butyl groups, which was previously thought to be a requirement. nih.gov

Kinetic resolution is a key strategy for obtaining enantiomerically enriched atropisomeric diaryl ethers. researchgate.netnih.govacs.org This technique can be applied in conjunction with other synthetic methods, such as NHC-catalyzed desymmetrization. chemrxiv.org In these combined approaches, a prochiral starting material is first desymmetrized to form a mixture of enantiomers, and then a subsequent kinetic resolution step selectively reacts with one enantiomer, allowing for the isolation of the other in high enantiomeric excess. chemrxiv.orgrsc.org For example, an NHC-catalyzed desymmetrization of biaryl dialdehydes can be followed by a matched kinetic resolution to afford axially chiral diaryl ether derivatives with excellent enantioselectivity. chemrxiv.org Biocatalytic methods, often employing enzymes like lipases, are also widely used for the kinetic resolution of racemic mixtures of atropisomeric compounds. nih.govacs.org

Scalability Considerations in Enantioselective Diaryl Ether Synthesis

The transition from laboratory-scale discovery to industrial-scale production of enantiomerically pure diaryl ethers, such as o-tolyl p-tolyl ether, presents a distinct set of challenges. While numerous innovative methodologies have been developed for the asymmetric synthesis of these atropisomeric compounds, their practical application on a larger scale requires careful consideration of economic viability, process robustness, and efficiency. Key factors influencing scalability include the cost and availability of chiral catalysts, reaction efficiency, and the development of robust catalytic systems. chiralpedia.com

One of the primary hurdles in industrial asymmetric synthesis is the cost associated with chiral catalysts and ligands. chiralpedia.com For the synthesis of axially chiral diaryl ethers, methodologies often rely on complex organocatalysts or transition-metal complexes. For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification has emerged as a powerful method for constructing enantioenriched diaryl ethers. rsc.orgrsc.org While effective on a lab scale, the expense of these specialized NHC catalysts can become prohibitive when producing kilograms or tons of a target compound. Therefore, catalyst loading, stability, and the potential for recovery and recycling are critical economic considerations. chiralpedia.com

Recent research has demonstrated the feasibility of scaling up some of these enantioselective processes. In one study, an NHC-catalyzed atroposelective esterification was successfully performed on a gram-scale, yielding the desired product with high efficiency and enantioselectivity. rsc.orgrsc.org This demonstrates that with proper optimization, these complex catalytic systems can be viable for larger-scale production.

Another approach involves chiral phosphoric acid-catalyzed desymmetric acylation. The scalability of this protocol was confirmed through a successful large-scale reaction, highlighting its potential for practical application. snnu.edu.cn The development of such scalable methods is crucial for making these valuable chiral compounds accessible for applications in pharmaceuticals and materials science. chiralpedia.com

The table below summarizes findings from recent studies that have successfully addressed the scalability of enantioselective diaryl ether synthesis.

| Methodology | Scale | Product Yield | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| NHC-Catalyzed Atroposelective Esterification | Gram-scale | 70% | 96% ee | Successfully demonstrated gram-scale synthesis, indicating the potential for larger production. The relatively high racemization barrier allows for excellent chiral retention in subsequent transformations. | rsc.orgrsc.org |

| Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation | Large-scale (unspecified grams) | Good to Excellent | High | The synthetic utility was proven through a large-scale reaction, showing the protocol's robustness. | snnu.edu.cnacs.org |

| NHC-Catalyzed Desymmetrization of Prochiral 2-aryloxyisophthalaldehydes | Gram-scale | Not specified | Excellent | The utility of the methodology was illustrated by a successful gram-scale synthesis. | nih.gov |

Process optimization is another critical factor for scalability. Reactions that are efficient and high-yielding on a milligram scale may not perform as well in larger reactors due to issues with mass and heat transfer, mixing, and reaction kinetics. pharmtech.com Developing robust processes that can tolerate variations in reaction conditions is essential for consistent and cost-effective manufacturing. chiralpedia.compharmtech.com For the industrial production of non-chiral diaryl ethers, such as 4-biphenylyl p-tolyl ether, methods have been developed using cost-effective starting materials like p-chlorotoluene and optimized with specific polar solvents to achieve high yields (95%) on a large scale. google.com These principles of optimizing solvents, catalysts, and reaction conditions are directly transferable to the challenge of scaling up enantioselective syntheses.

Elucidation of Reaction Mechanisms in Diaryl Ether Synthesis and Transformation

Mechanistic Pathways in Metal-Catalyzed Carbon-Oxygen Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of diaryl ethers. The most common mechanisms involve a catalytic cycle featuring oxidative addition and reductive elimination steps.

The generally accepted mechanism for metal-catalyzed diaryl ether synthesis, particularly in reactions like the Ullmann condensation and Buchwald-Hartwig amination, involves a sequence of oxidative addition and reductive elimination. researchgate.netrug.nl In this pathway, a low-valent metal catalyst, typically copper(I) or palladium(0), undergoes oxidative addition with an aryl halide. researchgate.netnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a higher-valent organometallic intermediate. researchgate.netlibretexts.org For instance, a Cu(I) catalyst can oxidatively add to an aryl iodide to form a Cu(III) intermediate. researchgate.net

Following oxidative addition, a phenoxide anion displaces the halide from the metal center in a step often referred to as nucleophilic substitution or anion exchange. researchgate.net The final step of the catalytic cycle is reductive elimination, where the C-O bond is formed, yielding the diaryl ether product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.govlibretexts.org The order of these steps, particularly whether nucleophilic substitution precedes oxidative addition, can sometimes be uncertain and may depend on the specific reaction conditions and substrates. rug.nl

The reactivity in these coupling reactions is often influenced by the nature of the aryl halide, with the reactivity order typically being Ar-I > Ar-Br > Ar-Cl, which parallels the leaving group ability of the halides. rug.nl Electron-withdrawing groups on the aryl halide can favor the coupling, while electron-donating groups may have a disfavoring effect. rug.nl

| Catalytic Step | Description | Key Intermediates |

| Oxidative Addition | The metal catalyst inserts into the aryl-halide bond, increasing its oxidation state by two. libretexts.org | High-valent organometallic species (e.g., Cu(III), Pd(II)). researchgate.netnih.gov |

| Nucleophilic Substitution | A phenoxide attacks the metal center, displacing the halide. researchgate.net | Arylmetal phenoxide complex. |

| Reductive Elimination | The aryl and phenoxy groups couple, forming the diaryl ether and regenerating the active catalyst. libretexts.org | Diaryl ether product and low-valent metal catalyst. |

This table provides a generalized overview of the key steps in metal-catalyzed diaryl ether synthesis.

Ligands and bases play critical roles in metal-catalyzed diaryl ether synthesis, influencing catalyst stability, solubility, and reactivity. rug.nlnih.govnih.govescholarship.org In Ullmann-type reactions, the addition of chelating ligands can significantly accelerate the reaction, allowing for milder conditions. organic-chemistry.orgbeilstein-journals.org Ligands can enhance the solubility of the copper catalyst and modulate the electronic properties of the metal center. rug.nl For example, N,N-chelating ligands have been shown to be effective in copper-catalyzed diaryl ether formation. rug.nl The choice of ligand can be crucial, with studies screening numerous structurally diverse ligands to find optimal performance for specific substrates, such as electron-rich aryl bromides. beilstein-journals.org

The base is essential for deprotonating the phenol (B47542) to generate the nucleophilic phenoxide. escholarship.org However, its role can be more complex. In some nickel-catalyzed systems for C-O bond cleavage, the base (e.g., NaOt-Bu) was found to be necessary for catalysis but not involved in the rate-limiting step. nih.govnih.govescholarship.org In these cases, the base prevents the formation of inactive catalyst species by deprotonating the phenol product. nih.govnih.govescholarship.org The choice of base can also affect catalyst activity and solubility. beilstein-journals.orgacs.org For instance, cesium carbonate (Cs2CO3) is often an effective base in Ullmann couplings. organic-chemistry.orgresearchgate.net

Computational studies have indicated that while a metal cation from the base might not directly increase the reaction rate, it plays a crucial role by binding to the leaving group and facilitating its displacement. acs.org The size of the metal cation can also influence the transition state geometry and, consequently, the reaction barrier. acs.org

Detailed Mechanistic Investigations of C-O Bond Cleavage in Diaryl Ethers

The cleavage of the strong C-O bond in diaryl ethers is a challenging but important reaction, particularly for the valorization of lignin, a major source of aromatic compounds. nih.govnih.govescholarship.org Mechanistic studies on the hydrogenolysis of diaryl ethers catalyzed by nickel complexes with N-heterocyclic carbene (NHC) ligands have provided significant insights. nih.govnih.govescholarship.org

These studies indicate that the reaction often proceeds through a rate-limiting oxidative addition of the C-O bond to a Ni(0) complex. nih.govnih.govescholarship.org The catalyst resting state is often an NHC-Ni(η⁶-arene) complex. nih.govnih.govescholarship.org The diaryl ether substrate coordinates to the nickel center, followed by the cleavage of the C-O bond to form a three-coordinate arylnickel phenoxide intermediate. nih.govnih.gov This intermediate then reacts with a hydrogen source to release the arene and phenol products, regenerating the active catalyst. nih.govnih.govescholarship.org

DFT studies have explored competing pathways and the energetics of these steps. thieme-connect.com For instance, in the hydrogenolysis of diphenyl ether catalyzed by an NHC-Ni system, the oxidative addition of the C–O bond to a (SIPr)Ni(η2-PhOPh) complex was identified as the rate-determining step. thieme-connect.com Subsequent reaction with H2 can proceed through different pathways with comparable energy barriers. thieme-connect.com

Alternative mechanisms for C-O bond cleavage have also been proposed. For instance, electrocatalytic hydrogenolysis over skeletal Ni cathodes can proceed via a benzyne (B1209423) intermediate formed through vicinal elimination. nih.gov

Mechanisms of Metal-Free Diaryl Ether Synthesis

While metal-catalyzed methods are prevalent, metal-free approaches for diaryl ether synthesis offer advantages in terms of cost and potential toxicity. One notable metal-free method involves the use of diaryliodonium salts as arylating agents. beilstein-journals.orgdiva-portal.orgsu.se

The mechanism of O-arylation using diaryliodonium salts is believed to proceed via a ligand coupling pathway. beilstein-journals.org In this process, the phenol attacks the hypervalent iodine center of the diaryliodonium salt. This can lead to the formation of an intermediate iodine(III) species which then undergoes reductive elimination to form the diaryl ether and an iodoarene byproduct. beilstein-journals.orgdiva-portal.org In some cases, these iodine(III) intermediates can be unusually stable and have been observed experimentally. beilstein-journals.orgdiva-portal.org

Another metal-free approach involves base-promoted homolytic aromatic substitution (HAS). acs.org This radical mechanism involves the generation of an aryl radical from an aryl halide via single-electron transfer (SET) from a base-ligand complex. acs.org This aryl radical then adds to a phenoxide, and subsequent electron and proton transfer steps yield the diaryl ether. acs.org

Mechanistic Insights into Stereoselective Diaryl Ether Formation

The synthesis of stereochemically defined diaryl ethers, particularly those exhibiting atropisomerism, presents a significant synthetic challenge. Achieving stereoselectivity often relies on the use of chiral catalysts or auxiliaries that can differentiate between the prochiral faces of the substrates during the C-O bond-forming step.

While specific mechanistic studies on the stereoselective synthesis of "Ether, o-tolyl p-tolyl" are not prevalent in the searched literature, general principles of stereoselective catalysis can be applied. In organocatalysis, for example, optically active α,α-diarylprolinol silyl (B83357) ethers have been used to catalyze stereoselective α-functionalization of aldehydes via enamine intermediates. figshare.comnih.gov Mechanistic insights from such systems, including the understanding of catalyst-substrate interactions and transition state models, are valuable for designing stereoselective diaryl ether syntheses. figshare.comnih.gov

Computational and Theoretical Studies on Diaryl Ether Reactivity and Stereochemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For diaryl ethers, DFT calculations can elucidate the step-by-step pathway of their synthesis or transformation, such as in metal-catalyzed cross-coupling reactions.

These calculations are typically performed using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., def2svp, def2tzvpp) that approximates the distribution of electrons in the molecule. nih.gov The inclusion of solvent effects, often through implicit models like the SMD model, is crucial for obtaining results that accurately reflect experimental conditions. nih.gov The insights gained from DFT analysis can guide the optimization of reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve reaction efficiency and yield.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Diaryl Ether Synthesis Step This table illustrates the type of data generated from DFT calculations for a single step in a reaction pathway. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials (e.g., Aryl Halide + Phenol (B47542) + Catalyst) | 0.0 |

| TS1 | Transition State for Oxidative Addition | +15.5 |

| Intermediate 1 | Product of Oxidative Addition | -5.2 |

| TS2 | Transition State for Reductive Elimination | +22.4 |

| Products | Diaryl Ether + Regenerated Catalyst | -12.8 |

Theoretical Examination of Conformational Dynamics and Rotational Barriers in Diaryl Ethers

The three-dimensional structure of diaryl ethers is not static. The two aryl rings can rotate around the C-O single bonds, leading to different spatial arrangements or conformations. However, this rotation is not always free. In asymmetrically substituted diaryl ethers like o-tolyl p-tolyl ether, the presence of substituents, particularly at the ortho positions, creates steric hindrance that restricts this rotation.

Theoretical methods are employed to study these conformational dynamics by calculating the rotational energy barrier, which is the energy required to twist one aryl ring relative to the other. This is typically done by performing a "torsion angle scan" or "potential energy surface scan," where the energy of the molecule is calculated at various fixed values of the dihedral angle defining the ring rotation. The resulting energy profile reveals the most stable (lowest energy) conformations and the energy of the transition state for interconversion.

The height of this rotational barrier is a critical factor determining whether a diaryl ether can exist as stable, non-interconverting enantiomers at a given temperature. researchgate.net For o-tolyl p-tolyl ether, the ortho-methyl group on the o-tolyl ring would create a significant steric clash with the other ring during rotation, leading to a substantial rotational barrier. DFT calculations can precisely quantify this barrier, indicating the molecule's conformational flexibility. researchgate.net

Table 2: Representative Calculated Rotational Barriers in Substituted Diaryl Scaffolds This table provides examples of calculated rotational energy barriers for different axially chiral compounds to illustrate the range of values and the effect of substitution.

| Compound Type | Substituent Pattern | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Diaryl Ether | Quinoline-based, various substituents | up to 38.1 | researchgate.net |

| Diaryl Ether | Unsymmetrically substituted with t-Bu group | ~30.1 (126 kJ/mol) | chemrxiv.org |

| Constrained Biaryl | Cyclic hemiaminal ether adduct | 26.5 | nih.gov |

| Axially Chiral Biphenyl | Solvent-dependent barrier | ~20-25 | mdpi.com |

Computational Prediction and Validation of Enantioselectivity

Many modern synthetic methods aim to produce a single enantiomer of a chiral molecule. In the context of diaryl ethers, this involves atroposelective synthesis, where the restricted rotation creates a chiral axis. Computational chemistry plays a vital role in understanding and predicting the outcome of such reactions.

To predict enantioselectivity, theoreticians model the transition states that lead to the formation of the two possible enantiomers (R and S). The difference in the calculated free energies (ΔΔG‡) of these two competing transition states is directly related to the expected enantiomeric ratio of the products. A lower energy barrier for one pathway implies that the corresponding enantiomer will be formed faster and will therefore be the major product.

These calculations must accurately account for the subtle non-covalent interactions (such as hydrogen bonds, C-H···π, and π···π interactions) between the substrate and the chiral catalyst or reagent that are responsible for differentiating the two transition states. rsc.org The predicted enantiomeric excess (ee) can then be compared with experimental results to validate the proposed reaction mechanism and the computational model. This predictive power accelerates the development of new and more efficient stereoselective syntheses. rsc.org

Table 3: Example of Computational Prediction of Enantioselectivity This table illustrates how the calculated energy difference between diastereomeric transition states is used to predict the enantiomeric excess of a reaction product.

| Parameter | Value |

|---|---|

| Calculated Energy of Transition State to R-enantiomer (G‡_R) | 20.5 kcal/mol |

| Calculated Energy of Transition State to S-enantiomer (G‡_S) | 22.3 kcal/mol |

| Energy Difference (ΔΔG‡ = G‡_S - G‡_R) | 1.8 kcal/mol |

| Predicted Enantiomeric Excess (ee) at 298 K | 96% ee (favoring R) |

| Experimental Enantiomeric Excess (ee) | 94% ee |

Analysis of Configurational Stability in Axially Chiral Diaryl Ethers

For an axially chiral molecule like o-tolyl p-tolyl ether to be useful in applications such as asymmetric catalysis, its enantiomers must be configurationally stable; that is, they should not readily interconvert into one another under ambient conditions. This process of interconversion is called racemization. The stability is determined by the magnitude of the rotational energy barrier, also known as the racemization barrier.

Computational methods are essential for quantifying this stability. The racemization barrier (ΔG‡rac) can be calculated as the energy difference between the stable ground-state conformation and the planar or near-planar transition state of rotation. nih.gov If this barrier is sufficiently high (typically >22-24 kcal/mol), the enantiomers can be isolated and will not racemize at room temperature. mdpi.com

Thermal racemization experiments can be performed to measure these barriers experimentally, and the results are often used to benchmark and refine computational models. researchgate.net Studies have shown that even diaryl ethers without extremely bulky groups (like tert-butyl) can possess high configurational stability. researchgate.net For a given diaryl ether, DFT calculations can predict its half-life for racemization at a specific temperature, providing crucial information about its suitability for practical applications where chiral integrity is paramount. nih.gov

Table 4: Configurational Stability Data for Axially Chiral Diaryl Ethers This table presents experimentally determined and calculated racemization barriers for various diaryl ethers, demonstrating their high configurational stability.

| Compound | Racemization Barrier (ΔG‡rac) | Method | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Compound 3ar (an axially chiral diaryl ether) | 32.0 kcal/mol (134.05 kJ/mol) | Calculation | 143.7 hours at 100 °C | nih.gov |

| Compound 6t (a secondary diarylamine) | Not specified, but stable | Experiment | ~20 hours at 100 °C | nih.gov |

| Compound 3aa (an axially chiral diaryl ether) | 35.9 kcal/mol | Experiment | Not specified | figshare.com |

| Quinoline-based Diaryl Ether | up to 38.1 kcal/mol | Experiment | Not specified | researchgate.net |

Applications of Diaryl Ethers in Advanced Chemical Research

Strategic Utility as Intermediaries and Building Blocks in Complex Molecule Synthesis

Diaryl ethers are recognized as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netrsc.orgacs.org The carbon-oxygen-carbon linkage of diaryl ethers provides a stable yet conformationally flexible backbone that is desirable in drug design. Synthetic methods such as the Ullmann condensation and Buchwald-Hartwig amination are commonly employed to construct this structural motif. rsc.orgresearchgate.net

While specific examples of "Ether, o-tolyl p-tolyl" being used as a key intermediate in the total synthesis of a complex natural product are not readily found in the literature, its structure suggests its potential as a precursor for more functionalized diaryl ether derivatives. The presence of two methyl groups on the phenyl rings offers sites for further chemical modification, such as oxidation or halogenation, which could then be used to build more complex molecular architectures. The general utility of diaryl ethers as synthetic intermediates is well-established in the synthesis of compounds with biological activity. nih.gov

Development and Evaluation of Diaryl Ethers as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of chemical reactions. researchgate.net Chiral diaryl ethers have emerged as a promising class of ligands and auxiliaries due to their conformational flexibility and the potential for atropisomerism, which can create a well-defined chiral environment around a metal center.

Although there is no specific research detailing the use of "this compound" as a chiral auxiliary or ligand, the broader class of diaryl ethers has been explored for this purpose. For instance, the development of chiral phosphine (B1218219) ligands is a significant area of research for asymmetric hydrogenation. researchgate.net The tolyl groups present in "this compound" are common components in phosphine ligands, such as tris(o-tolyl)phosphine, which is used in various catalytic reactions. orgsyn.orgwikipedia.org It is conceivable that derivatives of "this compound" could be functionalized with phosphine or other coordinating groups to create novel chiral ligands. The development of such ligands would be a subject of synthetic and catalytic research. A related compound, p-tolyl glycerol (B35011) ether, has been shown to exhibit properties driven by its chirality, indicating the potential for tolyl-containing ethers in chiral applications. rsc.org

Examples of Diaryl Ether Scaffolds in Asymmetric Catalysis Research

| Catalyst/Ligand Type | Application | Research Focus |

| Chiral Diaryl Ether Phosphines | Asymmetric Hydrogenation, Cross-Coupling | High enantioselectivity and catalytic activity. |

| Atropisomeric Diaryl Ethers | Various Asymmetric Transformations | Control of stereochemistry through restricted bond rotation. |

This table represents general research trends in the field of asymmetric catalysis involving diaryl ether structures.

Exploration in Materials Science for Advanced Functional Systems

Diaryl ethers are also investigated in materials science for the development of high-performance polymers and other advanced functional systems. idu.ac.id The ether linkage provides a combination of thermal stability and processability, making them suitable for applications in electronics and aerospace.

While there is no specific literature on the incorporation of "this compound" into polymers, the general structure is relevant to the field of poly(aryl ether)s. These polymers are known for their excellent thermal and mechanical properties. The introduction of specific substituents on the aryl rings can be used to tune the properties of the resulting materials, such as their solubility, dielectric constant, and thermal stability. For example, the methyl groups in "this compound" could potentially enhance the solubility and processability of polymers derived from it. Research in this area often focuses on creating materials with low dielectric constants for use in microelectronics or with high thermal stability for demanding applications.

Properties of Interest for Diaryl Ether-Based Materials

| Property | Relevance in Materials Science |

| Thermal Stability | Essential for high-temperature applications. |

| Dielectric Constant | Low dielectric constants are crucial for microelectronic components. |

| Solubility and Processability | Important for the fabrication of films and other material forms. |

| Mechanical Strength | Determines the durability and range of applications for the material. |

This table highlights key properties that are typically evaluated in the research and development of new polymer materials based on diaryl ether structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ether, o-tolyl p-tolyl, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between o-tolyl and p-tolyl precursors using alkali metal bases (e.g., KOH) in anhydrous ether solvents. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of reactants) and reaction temperature (60–80°C). Impurities often arise from incomplete substitution or oxidation byproducts, necessitating purification via fractional distillation or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic proton signals appearing as distinct multiplets in δ 6.5–7.5 ppm. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment, while X-ray Diffraction (XRD) resolves crystallographic details. For isomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can separate enantiomers .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Transition-metal catalysts (e.g., Pd or Au complexes) alter reaction pathways by stabilizing intermediates. For example, Au(I) catalysts facilitate oxidative coupling of arylboronic acids, bypassing traditional SN2 mechanisms. Kinetic studies (e.g., variable-temperature NMR) and Density Functional Theory (DFT) simulations are recommended to map energy barriers and intermediate stability .

Q. What are the challenges in interpreting conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Polymorphism and solvent inclusion during crystallization can lead to divergent unit cell parameters. For instance, di(p-tolyl) ether derivatives exhibit chiral crystal formation under high-purity conditions, whereas trace solvents may induce racemic mixtures. Researchers should replicate experiments under controlled humidity/temperature and employ Rietveld refinement to validate structural models .

Q. How can researchers design experiments to investigate the polymerization potential of this compound?

- Methodological Answer : Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts can be tested. Design steps:

- Step 1 : Confirm monomer reactivity via Differential Scanning Calorimetry (DSC) to detect exothermic initiation.

- Step 2 : Monitor molecular weight distribution using Gel Permeation Chromatography (GPC).

- Step 3 : Compare thermal stability of polymers via Thermogravimetric Analysis (TGA). Contradictions in chain-length data may arise from catalyst deactivation or moisture sensitivity .

Q. What ethical considerations arise when handling this compound in catalytic studies?

- Methodological Answer : Toxicity assessments (e.g., LD50 in rodent models) are mandatory prior to scaling reactions. Researchers must implement fume hoods for volatile byproducts and adhere to waste disposal protocols for heavy-metal catalysts. Ethical review boards should evaluate risks of teratogenicity or environmental persistence, referencing OECD Guidelines for Chemical Testing .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- DSC for precise melting ranges.

- Hot-Stage Microscopy to observe phase transitions visually.

- Literature Comparison : Prioritize peer-reviewed studies over vendor databases. For example, melting point variations >5°C suggest impurities or polymorphic forms .

Q. What statistical approaches are appropriate for analyzing catalytic efficiency data?

- Methodological Answer : Use ANOVA to compare turnover numbers (TON) across catalytic systems. For non-normal distributions, apply Kruskal-Wallis tests. Include error propagation analysis for yield calculations, especially when using GC-MS quantification with <95% confidence intervals .

Ethical and Safety Compliance

Q. What protocols ensure safe storage and handling of this compound in academic labs?

- Methodological Answer : Store in amber glass under nitrogen (N₂) to prevent oxidation. Conduct regular vapor pressure checks for ether degradation byproducts. Safety Data Sheets (SDS) must specify spill management (e.g., neutralization with activated carbon) and first-aid measures for dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.